molecular formula C22H20ClN5O4S B2429201 N-(5-(1-(4-chlorophenyl)-5-oxopyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 1396678-26-4

N-(5-(1-(4-chlorophenyl)-5-oxopyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2429201
CAS No.: 1396678-26-4
M. Wt: 485.94
InChI Key: CSIYSCFDLHEFDT-UHFFFAOYSA-N
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Description

N-(5-(1-(4-chlorophenyl)-5-oxopyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C22H20ClN5O4S and its molecular weight is 485.94. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Computational Elucidation

  • A study by Guleli et al. (2019) describes an efficient method for synthesizing similar compounds, focusing on substituted 3,4-dimethylisoxazolo[5,4-b]pyridine-5-carboxamide derivatives. This method combines various chemical components in the presence of catalytic amounts of p-toluenesulfonic acid or iodine, supported by theoretical calculations (Guleli et al., 2019).

Biological and Antimicrobial Activities

  • A study by Khalifa et al. (2015) on the synthesis of novel arylazothiazole disperse dyes includes derivatives similar to the target compound. These compounds displayed antioxidant, antitumor, and antimicrobial activities, showing their potential in various biological applications (Khalifa et al., 2015).
  • Youssef et al. (2012) reported on the synthesis of isothiazolopyridines, which are related to the target compound and possess valuable biological activities. Their method utilized conventional chemical methods and modern microwave techniques (Youssef et al., 2012).

Potential Antipsychotic Agents

  • Norman et al. (1996) explored heterocyclic analogues of antipsychotic agents, including structures similar to the target compound. They evaluated these analogues for binding to dopamine and serotonin receptors and in vivo for their ability to antagonize apomorphine-induced responses in mice, indicating potential antipsychotic applications (Norman et al., 1996).

Synthesis and Prediction of Biological Activity

  • Kharchenko et al. (2008) discussed the synthesis of compounds with structures related to the target molecule, specifically focusing on 1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones. Their study includes the prediction of biological activity of these synthesized compounds, providing insights into potential applications (Kharchenko et al., 2008).

Antimicrobial Activities

  • Patel and Patel (2015) synthesized heterocyclic compounds based on the pyridin-4-yl-triazolo[3,4-b][1,3,4]thiadiazole, which are structurally related to the target compound. They evaluated these compounds for antibacterial and antifungal activities, showing their potential in antimicrobial applications (Patel & Patel, 2015).

Properties

IUPAC Name

N-[5-[1-(4-chlorophenyl)-5-oxopyrrolidine-3-carbonyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O4S/c1-12-8-17(26-32-12)20(30)25-22-24-16-6-7-27(11-18(16)33-22)21(31)13-9-19(29)28(10-13)15-4-2-14(23)3-5-15/h2-5,8,13H,6-7,9-11H2,1H3,(H,24,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSIYSCFDLHEFDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)C4CC(=O)N(C4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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